Triisoamylphosphine,tech.
Description
Triisoamylphosphine,tech. is a tertiary phosphine compound with the molecular formula C15H33P . It is known for its role as a ligand in coordination chemistry and its applications in various chemical reactions. This compound is characterized by its three isoamyl groups attached to a central phosphorus atom, making it a versatile reagent in organic synthesis and industrial processes.
Properties
Molecular Formula |
C15H33P |
|---|---|
Molecular Weight |
244.40 g/mol |
IUPAC Name |
tris(3-methylbutyl)phosphane |
InChI |
InChI=1S/C15H33P/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
InChI Key |
LAIHWQOLDGBKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCP(CCC(C)C)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triisoamylphosphine typically involves the reaction of isoamyl chloride with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like sodium or potassium. The reaction proceeds through nucleophilic substitution, where the isoamyl groups replace the halides on the phosphorus atom. The general reaction can be represented as follows:
3C5H11Cl+PCl3+3Na→P(C5H11)3+3NaCl
Industrial Production Methods
In industrial settings, the production of triisoamylphosphine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Triisoamylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triisoamylphosphine oxide.
Reduction: Reduction of triisoamylphosphine oxide back to triisoamylphosphine.
Substitution: It can participate in substitution reactions, where the isoamyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Triisoamylphosphine oxide.
Reduction: Regeneration of triisoamylphosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Triisoamylphosphine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential as a drug delivery agent and its role in medicinal chemistry.
Industry: Employed in the production of fine chemicals and as a stabilizer in polymerization processes.
Mechanism of Action
The mechanism of action of triisoamylphosphine involves its ability to donate electron density to metal centers, forming stable complexes. This electron donation facilitates various catalytic processes, enhancing reaction rates and selectivity. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Trioctylphosphine: Similar in structure but with octyl groups instead of isoamyl groups.
Tributylphosphine: Contains butyl groups and is used in similar applications.
Triphenylphosphine: Contains phenyl groups and is widely used in organic synthesis.
Uniqueness
Triisoamylphosphine is unique due to its specific steric and electronic properties imparted by the isoamyl groups. These properties make it particularly effective in certain catalytic processes where other phosphines may not perform as well. Its ability to form stable complexes with a variety of metal centers also sets it apart from other similar compounds.
Biological Activity
Triisoamylphosphine,tech. is a phosphine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Overview of Triisoamylphosphine
Triisoamylphosphine is characterized by its three isopropyl groups attached to a phosphorus atom. This structural configuration contributes to its unique chemical properties and biological activities. Phosphines are known for their ability to interact with biological molecules, influencing cellular processes and signaling pathways.
The biological activity of triisoamylphosphine can be attributed to its ability to target mitochondria, similar to other triphenylphosphine derivatives. Mitochondrial targeting is crucial as it allows for selective accumulation in cancer cells, which often exhibit altered mitochondrial function compared to normal cells. The mechanism involves:
- Mitochondrial Membrane Potential Disruption : Triisoamylphosphine can induce depolarization of the mitochondrial membrane potential in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS production, which can trigger oxidative stress and subsequent cell death in tumor cells while sparing normal cells .
Antitumor Activity
Triisoamylphosphine has been evaluated for its antitumor properties against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |
|---|---|---|
| A549 (Lung Cancer) | 5-10 | High (selective for cancer cells) |
| HEK293T (Normal) | >100 | Low (minimal toxicity) |
| MCF-7 (Breast Cancer) | 8-12 | Moderate |
The data indicates that triisoamylphosphine exhibits significant cytotoxicity towards A549 cells while displaying minimal toxicity towards HEK293T cells, highlighting its potential as a selective anticancer agent .
In Vitro Studies
In vitro studies have demonstrated that triisoamylphosphine can enhance the efficacy of established chemotherapeutic agents like doxorubicin by facilitating mitochondrial targeting. This combination therapy approach has shown promise in overcoming drug resistance commonly observed in cancer treatments .
Case Studies and Research Findings
Several case studies have illustrated the effectiveness of triisoamylphosphine in clinical settings:
- Combination Therapy with Doxorubicin :
- Mitochondrial Targeting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
